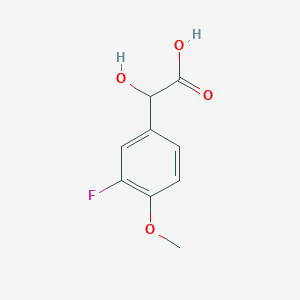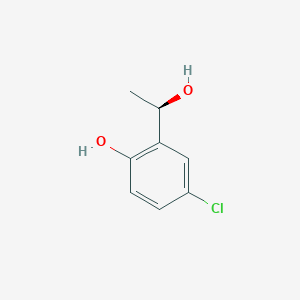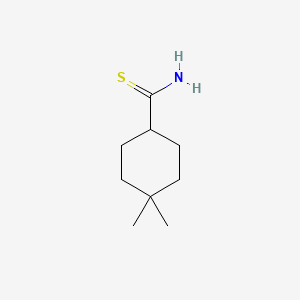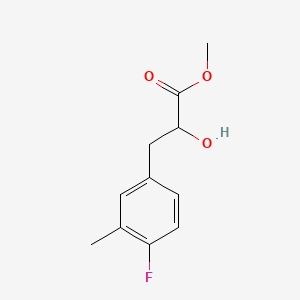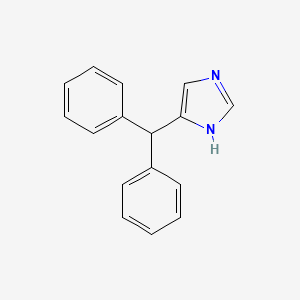
(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID is an organic compound that belongs to the class of amino acids and derivatives This compound is characterized by the presence of a bromophenyl group and a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID typically involves the reaction of 2-bromobenzoyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenylpropanoic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenylpropanoic acid derivatives.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, altering their activity. The phenylpropanoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(3-bromophenyl)formamido]-2-phenylacetic acid
- (2S)-3-[(3-bromophenyl)formamido]-2-methylpropanoic acid
Uniqueness
(2S)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID is unique due to the specific positioning of the bromophenyl group and the phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C16H14BrNO3 |
|---|---|
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
(2S)-2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clé InChI |
IFEXXHHSXLMJQK-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2Br |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


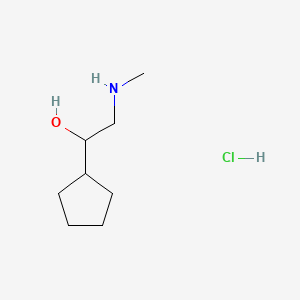


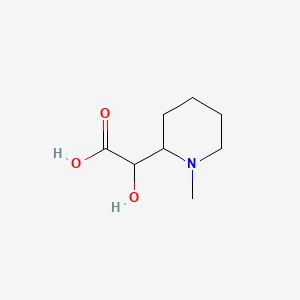
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)

